molecular formula C7H3FN2O2 B12980290 6-Cyano-2-fluoronicotinic acid

6-Cyano-2-fluoronicotinic acid

Cat. No.: B12980290
M. Wt: 166.11 g/mol
InChI Key: KCUXOPJEHLPKLE-UHFFFAOYSA-N
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Description

6-Cyano-2-fluoronicotinic acid is a chemical compound with the molecular formula C7H3FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 6-position is replaced by a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-fluoronicotinic acid typically involves multi-step reactions. One common method starts with 2,5-dibromopyridine as the raw material. The process involves a catalyst exchange using an isopropyl magnesium chloride Grignard reagent, followed by a reaction with chloroformate or Boc2O to generate 6-bromonicotinate. This intermediate is then subjected to fluoridation to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2-fluoronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted nicotinic acids.

    Oxidation and Reduction Reactions: Products include amines or carboxylic acids.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Cyano-2-fluoronicotinic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoronicotinic Acid: Similar structure but lacks the cyano group.

    2-Cyano-6-fluoropyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

6-Cyano-2-fluoronicotinic acid is unique due to the presence of both the cyano and fluorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

6-cyano-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12)

InChI Key

KCUXOPJEHLPKLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)F)C(=O)O

Origin of Product

United States

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